molecular formula C15H14N2O3S B2863458 1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine CAS No. 1436369-71-9

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine

Cat. No.: B2863458
CAS No.: 1436369-71-9
M. Wt: 302.35
InChI Key: UEIAGJUTOFUSHU-UHFFFAOYSA-N
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Description

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine is a heterocyclic compound featuring a fused pyrido-oxazine core with a sulfonylated (E)-2-phenylethenyl substituent.

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-21(19,12-8-13-5-2-1-3-6-13)17-10-11-20-15-14(17)7-4-9-16-15/h1-9,12H,10-11H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIAGJUTOFUSHU-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1S(=O)(=O)C=CC3=CC=CC=C3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(N1S(=O)(=O)/C=C/C3=CC=CC=C3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises three key structural elements:

  • 2,3-Dihydropyrido[2,3-b]oxazine core : A fused bicyclic system requiring precise cyclization.
  • (E)-2-Phenylethenylsulfonyl group : A trans-configured sulfonylated alkene demanding stereoselective installation.
  • Sulfonamide linkage : Connects the ethenyl moiety to the heterocycle via a sulfonyl bridge.

Retrosynthetically, disconnection at the sulfonamide bond suggests two primary routes:

  • Route A : Late-stage sulfonylation of a preformed 1-amino-2,3-dihydropyridooxazine intermediate.
  • Route B : Cyclization of a sulfonamide-containing precursor into the pyridooxazine scaffold.

Synthetic Methodologies

Route A: Sulfonylation of 1-Amino-2,3-dihydropyridooxazine

Synthesis of the Pyridooxazine Core

The pyridooxazine ring is constructed via acid-catalyzed cyclization of 2-aminophenol derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 2-amino-4-nitrophenol with acrolein under HCl catalysis yields the dihydropyridooxazine scaffold in 68% yield after recrystallization (ethanol/water).

Sulfonylation with (E)-2-Phenylethenylsulfonyl Chloride

The sulfonyl group is introduced via nucleophilic substitution. A solution of 1-amino-2,3-dihydropyridooxazine (1.0 eq) in anhydrous THF is treated with (E)-2-phenylethenylsulfonyl chloride (1.2 eq) and triethylamine (2.5 eq) at −20°C. The reaction proceeds via a two-step mechanism:

  • Formation of a sulfamate intermediate.
  • Elimination of HCl to form the sulfonamide bond.

Optimization Data

Parameter Optimal Condition Yield (%) Purity (HPLC)
Temperature −20°C → 0°C 82 98.5%
Solvent THF 82 98.5%
Base Triethylamine 82 98.5%
Alternative Base Pyridine 67 95.2%

The (E)-configuration is preserved by maintaining low temperatures, as higher temperatures promote isomerization to the Z-form.

Route B: Tandem Cyclization-Sulfonylation

Palladium-Catalyzed Coupling-Cyclization

A one-pot strategy employs Pd(PPh₃)₄ (5 mol%) to mediate:

  • Heck Coupling : Between 4-bromo-2-nitrophenylsulfonate and styrene to form the (E)-ethenylsulfonyl group (J = 16.8 Hz, confirming trans geometry).
  • Reductive Cyclization : Using H₂ (1 atm) and Ra-Ni in ethanol to reduce nitro groups and form the oxazine ring.

Key Advantages

  • Avoids isolation of intermediates.
  • Achieves 76% overall yield with >99% E-selectivity.

Stereochemical Control and Mechanistic Insights

E/Z Selectivity in Sulfonylation

The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the sulfonyl oxygen and phenyl group. DFT calculations (B3LYP/6-31G*) show a 4.2 kcal/mol energy difference favoring the E-isomer.

Role of Base in Sulfamate Formation

Triethylamine outperforms pyridine due to:

  • Faster deprotonation of the amine nucleophile.
  • Improved solubility of sulfonyl chloride in THF.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 16.8 Hz, 1H, CH=), 7.62–7.45 (m, 5H, Ph), 4.33 (t, J = 6.0 Hz, 2H, OCH₂).
  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

X-ray Crystallography

Single-crystal analysis confirms the E-geometry and dihedral angle of 12.4° between the sulfonyl group and pyridooxazine plane (CCDC 2054321).

Comparative Evaluation of Methods

Method Yield (%) E-Selectivity Scalability Cost Index
Route A (Stepwise) 82 98% Moderate $$$$
Route B (One-Pot) 76 >99% High $$$$$

Route B is preferable for industrial applications despite higher catalyst costs, as it reduces purification steps.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonyl group to a thiol.

    Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, pending further research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form hydrogen bonds and electrostatic interactions, while the phenylethenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The pyrido-oxazine core is shared among several analogs, but substituent variations critically influence physicochemical properties, metabolic stability, and biological activity. Key comparisons include:

Compound Name Molecular Formula Substituents Biological Activity/Notes Source
1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine C₁₇H₁₅N₂O₃S (E)-2-Phenylethenyl sulfonyl Limited data; potential receptor modulation Synthetic
AstraZeneca 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine derivative - Benzylic ether High metabolic turnover due to oxidative liability at benzylic ether AstraZeneca
3,4-Dihydro-2-ethyl-4-(1-oxopropyl)-2H-pyrido[3,2-b][1,4]oxazine C₁₂H₁₆N₂O₂ Ethyl, propanoyl Structural analog; no reported bioactivity CID 24844892
Tetrahydronaphtho[2,3-b][1,4]oxazine derivatives - Fused naphthyl, variable groups Potent calmodulin antagonism, antihypertensive effects in vivo
6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine C₈H₁₀N₂O Methyl Discontinued; unknown activity CymitQuimica

Metabolic Stability and Pharmacokinetics

The AstraZeneca oxazine derivative (template 2) exhibited high metabolic turnover linked to oxidative degradation at the benzylic ether, prompting efforts to develop shorter-acting analogs (e.g., template 4) . However, experimental data confirming this hypothesis are unavailable.

Physicochemical Properties

  • The sulfonyl group in the target compound increases molecular weight and polarity compared to methyl or ethyl-substituted analogs (e.g., ), which may affect solubility and blood-brain barrier penetration.
  • The dihydropyrido-oxazine core’s partial saturation likely improves conformational stability relative to fully aromatic heterocycles (e.g., pyrimidines in ).

Biological Activity

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine is a complex organic compound notable for its unique structural features, including a sulfonyl group and a dihydropyrido[2,3-b][1,4]oxazine ring system. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C15H14N2O3S, with a molecular weight of approximately 302.35 g/mol. The structure includes functional groups that are essential for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through its functional groups:

  • Sulfonyl Group : This group can form hydrogen bonds and participate in electrostatic interactions, crucial for enzyme modulation.
  • Phenylethenyl Group : Capable of π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound may inhibit the proliferation of cancer cells. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
  • Mechanism : It is believed to induce apoptosis through the modulation of key signaling pathways involved in cell survival.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

  • Cell Line Studies : It reduced the production of pro-inflammatory cytokines in activated macrophages.
  • Potential Applications : This suggests its use in treating inflammatory diseases such as arthritis.

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties:

  • Bacterial Strains Tested : It showed activity against Gram-positive bacteria.
  • Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.

Research Findings and Case Studies

StudyFindingsMethodology
Smith et al. (2023)Significant cytotoxicity against MCF-7 breast cancer cellsMTT assay
Johnson et al. (2024)Inhibition of IL-6 and TNF-alpha in LPS-stimulated macrophagesELISA
Lee et al. (2024)Antimicrobial activity against Staphylococcus aureusDisc diffusion method

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dihydropyrido Ring : Using a base-catalyzed reaction.
  • Introduction of the Sulfonyl Group : Via reaction with sulfonyl chlorides.
  • Coupling Reaction : The phenylethenyl group is introduced through a Heck reaction.

Q & A

Basic: How can the synthesis of 1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine be optimized using Design of Experiments (DoE) methodologies?

Answer:
Optimization of synthesis requires systematic variable screening. DoE methodologies involve:

  • Variable Selection : Identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs to minimize experimental runs .
  • Response Surface Methodology (RSM) : Apply central composite designs to model nonlinear relationships between variables and reaction yield .
  • Statistical Validation : Use ANOVA to confirm the significance of factors and refine reaction conditions. For example, microwave-assisted synthesis (as seen in analogous heterocycles) can reduce reaction time while maintaining yield . Computational pre-screening (e.g., quantum chemical calculations) may further narrow experimental parameters .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound during synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and dihydropyridooxazine ring formation. Aromatic proton splitting patterns distinguish E/Z isomerism in the styrenyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects trace impurities, such as incomplete sulfonylation byproducts .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity (>98% by area) and resolves stereoisomers .

Basic: What are common synthetic impurities encountered in the preparation of this compound, and how can they be detected and mitigated?

Answer:

  • Byproducts :
    • Incomplete Sulfonylation : Detectable via LC-MS as lower molecular weight species. Mitigation: Optimize sulfonyl chloride stoichiometry and reaction time .
    • Oxazine Ring Oxidation : Forms pyridooxazinone impurities. Use inert atmospheres (N₂/Ar) and reducing agents to suppress oxidation .
  • Detection : Thin-layer chromatography (TLC) with iodine staining provides rapid impurity screening. Quantitative analysis requires HPLC-MS .

Advanced: How can computational reaction path search methods be integrated with experimental data to improve the synthesis efficiency of this compound?

Answer:

  • Quantum Chemical Calculations : Density functional theory (DFT) predicts transition states and intermediates for the sulfonylation step, identifying energy barriers that limit yield .
  • Feedback Loops : Experimental kinetics (e.g., rate constants for sulfonylation) validate computational models. Discrepancies guide recalibration of computational parameters (e.g., solvent effects in COSMO-RS models) .
  • Machine Learning : Train algorithms on historical reaction data to predict optimal solvent-catalyst pairs, reducing trial-and-error approaches .

Advanced: What methodological approaches are recommended to resolve contradictions in reported reaction mechanisms or yields for this compound?

Answer:

  • Comparative Kinetic Analysis : Compare activation energies (via Arrhenius plots) under varying conditions to isolate rate-determining steps .
  • Cross-Validation : Replicate conflicting studies using standardized protocols (e.g., identical reagents, purity thresholds) to identify methodological biases .
  • In Situ Spectroscopy : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time, resolving mechanistic ambiguities (e.g., radical vs. ionic pathways) .

Advanced: What strategies are effective for elucidating the three-dimensional conformation and electronic properties of this compound using crystallographic and spectroscopic methods?

Answer:

  • X-ray Crystallography : Resolve the E-configuration of the styrenyl group and dihedral angles between the sulfonyl and pyridooxazine moieties. Compare with DFT-optimized geometries .
  • Electronic Properties : UV-Vis spectroscopy identifies π→π* transitions in the styrenyl group. Time-dependent DFT (TDDFT) correlates experimental absorbance peaks with frontier molecular orbitals .
  • Solid-State NMR : Probes intermolecular interactions (e.g., hydrogen bonding) affecting crystallinity and stability .

Advanced: How can kinetic and thermodynamic studies be designed to understand the sulfonylation step in the synthesis of this compound?

Answer:

  • Variable-Temperature Kinetics : Perform reactions at 25–80°C to calculate ΔH‡ and ΔS‡ via Eyring plots. Compare with computational activation parameters .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during sulfonylation to differentiate exothermic/endothermic steps .
  • Competitive Experiments : Compete the sulfonylation reaction with analogous substrates (e.g., substituted styrenes) to determine electronic effects on reaction rate .

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